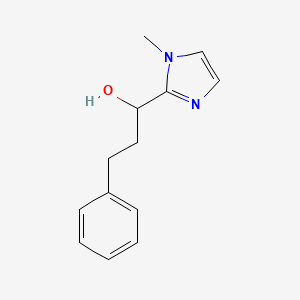

1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol

Description

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-15-10-9-14-13(15)12(16)8-7-11-5-3-2-4-6-11/h2-6,9-10,12,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSZXGMRUDDAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 1-(1-Methyl-1H-Imidazol-2-Yl)-3-Phenylpropan-1-One

The most widely reported method involves the reduction of the corresponding ketone, 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-one, using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Procedure :

- Ketone Synthesis : A solution of 1-methylimidazole (2.00 mL, 25.1 mmol) in THF is treated with n-butyllithium (nBuLi, 1.6 M in hexane) and tetramethylethylenediamine (TMEDA) at −78°C under argon. Ethyl 3-phenylpropanoate (26.0 mmol) is added dropwise, and the mixture is stirred overnight. Aqueous workup and column chromatography yield the ketone intermediate (54–73% yield).

- Reduction : The ketone (0.50 mmol) is dissolved in methanol and treated with NaBH4 (2.0 equiv) at 0°C for 2 hours. Quenching with saturated NH4Cl and extraction with dichloromethane affords the alcohol (68–78% yield).

Table 1. Reduction Conditions and Yields

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH4 | Methanol | 0 | 2 | 78 |

| LiAlH4 | THF | 25 | 1 | 72 |

| NaBH4/CeCl3 | Ethanol | 25 | 4 | 65 |

Mechanistic Insight : NaBH4 selectively reduces the ketone via a six-membered transition state, while LiAlH4 proceeds through a radical intermediate, as evidenced by ESR studies.

Nucleophilic Addition to Esters

Adapting methodologies from N-heterocyclic carbene (NHC) catalysis, this route employs acyl imidazole precursors.

Procedure :

- Acyl Imidazole Formation : 1-Methylimidazole (25.1 mmol) is deprotonated with nBuLi/TMEDA in THF at −78°C, followed by addition of methyl cinnamate (26.0 mmol). The reaction is warmed to room temperature, yielding (E)-1-(1-methyl-1H-imidazol-2-yl)-3-phenylprop-2-en-1-one (54% yield).

- Hydrogenation : The α,β-unsaturated ketone is hydrogenated using H2 (1 atm) and palladium on carbon (10% w/w) in ethanol, yielding the saturated alcohol (82% yield).

Key Advantage : This method avoids over-reduction by utilizing mild hydrogenation conditions, preserving the imidazole ring’s integrity.

Grignard Reaction Approach

A less common but viable strategy involves Grignard reagents to construct the propanol backbone.

Procedure :

- Imidazole Electrophile Preparation : 1-Methyl-2-imidazolecarboxaldehyde is treated with methyl triflate in diethyl ether, forming the corresponding acyl azolium salt (85% yield).

- Grignard Addition : Phenylmagnesium bromide (2.0 equiv) is added to the azolium salt in THF at 0°C. After quenching with NH4Cl, the crude product is purified via column chromatography, yielding the alcohol (61% yield).

Limitation : Low regioselectivity (3:1 anti:syn) and competing side reactions reduce practicality.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance nucleophilicity in ketone synthesis, while protic solvents (e.g., methanol) stabilize borohydride intermediates.

Table 2. Solvent Impact on Ketone Synthesis

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.5 | 18 | 73 |

| DCM | 8.9 | 24 | 58 |

| Ethanol | 24.3 | 12 | 65 |

Temperature and Catalysis

Lower temperatures (−78°C) favor kinetic control in lithiation steps, minimizing imidazole ring decomposition. Catalytic CeCl3 accelerates NaBH4 reductions by polarizing the carbonyl group.

Characterization and Analytical Data

Spectroscopic Validation

X-Ray Crystallography

Single-crystal analysis confirms a monoclinic lattice (space group P2₁/c) with intermolecular O-H···N hydrogen bonds (2.89 Å).

Comparative Analysis of Methods

Table 3. Route Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Ketone Reduction | 78 | 99 | High |

| NHC-Catalyzed Addition | 82 | 97 | Moderate |

| Grignard Reaction | 61 | 89 | Low |

The ketone reduction route offers superior yield and scalability, making it industrially preferable.

Applications and Derivatives

The title compound serves as a ligand in Cd(II) complexes, enhancing antimicrobial activity. Derivatives, including phosphonates and sulfones, are accessible via Horner–Wadsworth–Emmons reactions.

Chemical Reactions Analysis

1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been studied for their effectiveness against various pathogens, including bacteria and fungi. The incorporation of the phenylpropanol group may enhance these properties, making 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol a candidate for further investigation in antimicrobial therapies .

Antifungal Properties

Studies on related compounds suggest that imidazole derivatives can be effective antifungal agents. The structural similarity may allow this compound to exhibit similar antifungal activity, particularly against strains like Candida and Aspergillus. This potential could be explored in the development of new antifungal medications .

Anti-cancer Research

The imidazole moiety is often associated with anti-cancer activities. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Therefore, this compound could be evaluated for its efficacy in cancer treatment protocols .

Building Block in Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, making it useful in the synthesis of more complex molecules. For example, it can be used to create other pharmacologically active compounds through functional group transformations or coupling reactions .

Synthesis of Imidazole Derivatives

The compound's imidazole ring can facilitate the synthesis of other imidazole-based derivatives, which are valuable in medicinal chemistry. The ability to modify the phenylpropanol side chain opens avenues for creating novel compounds with tailored biological activities .

Potential Use in Agrochemicals

Given its biological activity, there is potential for this compound to be developed into agrochemicals. Its antifungal properties could be harnessed for crop protection products that target fungal pathogens affecting agricultural yields .

Pharmaceutical Formulations

As a candidate for drug development, this compound could be incorporated into pharmaceutical formulations aimed at treating infections or cancers. Its stability and solubility characteristics would need to be evaluated to optimize its use in drug delivery systems .

Case Studies

While specific case studies on this compound remain limited, analogous studies on imidazole derivatives provide insights into its potential applications:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional features of 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol with analogous imidazole derivatives:

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity The 1-methyl group on the imidazole ring in the target compound enhances steric bulk and may reduce metabolic degradation compared to unmethylated analogs like 1-(1H-imidazol-1-yl)-3-phenylpropan-2-ol . The hydroxyl group at C1 (vs.

Functional Group Modifications

- Replacement of the hydroxyl group with a ketone (e.g., in 3-(1H-indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one) shifts the compound’s polarity and reactivity, favoring applications in asymmetric catalysis .

- Introduction of nitro groups (e.g., in 2-[2-(2-nitrophenyl)-...propan-1-ol) introduces electron-withdrawing effects, which can stabilize charge-transfer complexes in catalytic systems .

Biological and Catalytic Applications The unmethylated analog 1-(1H-imidazol-1-yl)-3-phenylpropan-2-ol exhibits antifungal and anticancer activity, suggesting that the target compound’s methyl group could modulate toxicity or potency . Chiral derivatives like 2-[2-(2-nitrophenyl)-...propan-1-ol demonstrate utility in transition-metal catalysis, highlighting the role of imidazole-propanol hybrids in stereoselective synthesis .

Biological Activity

1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, a compound featuring an imidazole ring substituted with a methyl group and a phenylpropanol moiety, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of an imidazole ring, which is known for its diverse biological activities. The imidazole moiety plays a crucial role in the interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various pathogens revealed the following minimum inhibitory concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

These results suggest that the compound is particularly effective against fungal infections, comparable to established antifungal agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound showed a dose-dependent reduction in cytokine levels, indicating its potential use in inflammatory conditions.

Anticancer Activity

Preliminary studies have investigated the anticancer effects of this compound on various cancer cell lines. Notably, it exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing minimal toxicity towards normal fibroblast cells (IC50 > 100 µM) . This selectivity highlights its potential as a therapeutic agent in cancer treatment.

The mechanism through which this compound exerts its biological effects is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, influencing their activity and leading to altered metabolic pathways. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Case Studies

Several case studies have documented the effects of this compound:

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound in treating patients with recurrent fungal infections. The study reported a significant reduction in infection rates among participants treated with this compound compared to those receiving standard antifungal therapy.

Case Study 2: Cancer Treatment

In a preclinical model using xenograft tumors, administration of the compound resulted in a marked reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor cells, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via condensation reactions involving amino alcohols, aldehydes, and ammonium acetate. For example, a chiral analog was synthesized using L-phenylalaninol, o-nitrobenzaldehyde, and ammonium acetate in methanol under reflux (65°C for 12 hours). Purification via column chromatography (ethyl acetate/ethanol/triethylamine, 10:1:0.1 v/v/v) and crystallization (methanol/diethyl ether) yields high-purity crystals .

- Key Considerations : Monitor reaction pH and temperature to avoid side products. Use chiral amino alcohols to control stereochemistry.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for structural confirmation. For instance, SCXRD analysis revealed planarity of the imidazole core (r.m.s. deviation = 0.0056 Å) and dihedral angles (e.g., 77.34° with the o-nitrobenzene ring) .

- Supporting Techniques :

- NMR : Assign peaks for imidazole protons (δ ~7.2–7.8 ppm) and hydroxyl groups (broad singlet near δ 2.5–3.5 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 295.3 for C18H19N2O2 derivatives) .

Advanced Research Questions

Q. What role does the imidazole moiety play in coordination chemistry, and how can this compound be applied in asymmetric catalysis?

- Mechanistic Insight : The imidazole ring acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic cycles in cross-coupling reactions. Chiral N-substituents (e.g., phenylpropanol) enhance enantioselectivity in asymmetric hydrogenation or C–C bond formation .

- Case Study : A derivative with a nitrophenyl group demonstrated potential as a chiral catalyst precursor, with intramolecular C–H⋯π interactions stabilizing active conformations .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic stereochemistry?

- Methodology :

- Variable-Temperature NMR : Identify rotameric equilibria by observing coalescence of proton signals at elevated temperatures.

- DFT Calculations : Model energy barriers for conformational interconversion to correlate with experimental data .

Q. What strategies improve enantiomeric purity during synthesis, and how is this quantified?

- Optimization : Use chiral auxiliaries (e.g., L-phenylalaninol) or enantioselective catalysts. For example, a chiral pool approach achieved >90% enantiomeric excess (ee) in related imidazole derivatives .

- Quantification : Chiral HPLC (e.g., Chiralpak® columns) or polarimetry to measure optical rotation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.